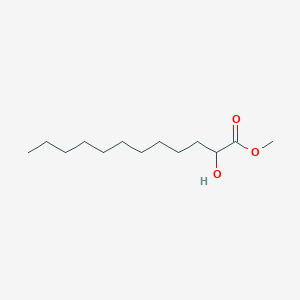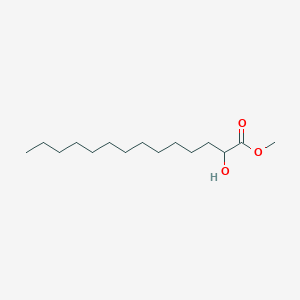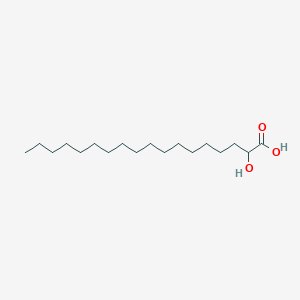![molecular formula C25H45N2O11PS B164440 [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hexadecane-1-sulfonate CAS No. 134282-88-5](/img/structure/B164440.png)
[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hexadecane-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hexadecane-1-sulfonate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is often referred to as HDPS or Hexadecylphosphocholine and is a synthetic analogue of the naturally occurring lysophosphatidylcholine.
Mechanism of Action
The mechanism of action of HDPS is not fully understood, but it is thought to interact with the hydrophobic regions of membrane proteins and lipids, disrupting the lipid bilayer structure and causing the solubilization of membrane proteins.
Biochemical and Physiological Effects:
HDPS has been shown to have a number of biochemical and physiological effects, including the ability to alter membrane fluidity and permeability, modulate ion channels, and affect the activity of enzymes and receptors.
Advantages and Limitations for Lab Experiments
One of the main advantages of HDPS is its ability to solubilize membrane proteins, making them more accessible for study. However, there are also limitations to its use, including its potential to disrupt membrane structure and function at high concentrations.
Future Directions
There are a number of future directions for research involving HDPS, including the development of new methods for studying membrane structure and function, the exploration of its potential as a drug delivery agent, and the investigation of its effects on different types of membrane proteins. Overall, HDPS is a promising compound with a wide range of potential applications in scientific research.
Synthesis Methods
The synthesis of HDPS involves the reaction of hexadecylamine with phosphorus oxychloride and sodium hydroxide to form hexadecylphosphocholine. This compound is then further reacted with sulfuric acid to form the final product, [(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hexadecane-1-sulfonate.
Scientific Research Applications
HDPS has been used extensively in scientific research for a variety of applications. One of the most notable applications of HDPS is in the study of membrane structure and function. HDPS has been shown to have a high affinity for lipid bilayers and can be used to selectively solubilize membrane proteins, making them more accessible for study.
properties
CAS RN |
134282-88-5 |
|---|---|
Product Name |
[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hexadecane-1-sulfonate |
Molecular Formula |
C25H45N2O11PS |
Molecular Weight |
612.7 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hexadecane-1-sulfonate |
InChI |
InChI=1S/C25H45N2O11PS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-40(34,35)38-39(32,33)36-19-20-22(29)23(30)24(37-20)27-17-16-21(28)26-25(27)31/h16-17,20,22-24,29-30H,2-15,18-19H2,1H3,(H,32,33)(H,26,28,31)/t20-,22-,23-,24-/m1/s1 |
InChI Key |
KGZKOMDEPPSYQI-MSNJVRRCSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCS(=O)(=O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)O)O |
SMILES |
CCCCCCCCCCCCCCCCS(=O)(=O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=O)NC2=O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCS(=O)(=O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=O)NC2=O)O)O |
synonyms |
UMP (1-hexadecanesulfonic) anhydride uridine 5'-phosphoric (1-hexadecanesulfonic)anhydride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Chloro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B164357.png)
![[(2S,3S)-3-azido-5-methoxyoxolan-2-yl]methoxy-tert-butyl-diphenylsilane](/img/structure/B164359.png)

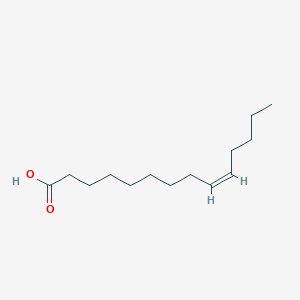


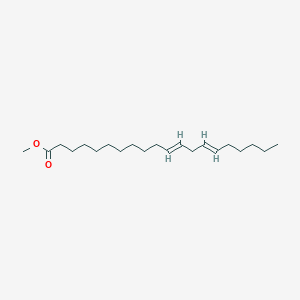
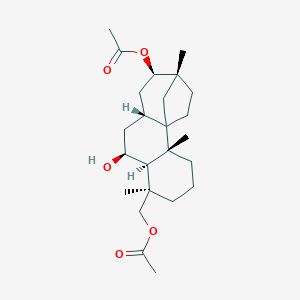
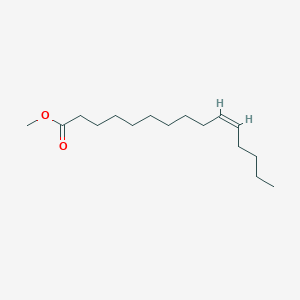
![Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane](/img/structure/B164375.png)

